

Addressing off-target effects of DAPTA in cellular assays

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Compound of Interest

Compound Name: *Dapta*

Cat. No.: *B1666603*

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Technical Support Center: DAPTA Cellular Assays

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address potential off-target effects of **DAPTA** in cellular assays.

Frequently Asked Questions (FAQs)

Q1: What is **DAPTA** and what is its primary target?

DAPTA (D-ala-peptide T-amide) is a potent and selective antagonist of the C-C chemokine receptor 5 (CCR5).[1] It functions as a viral entry inhibitor by blocking the interaction of the HIV-1 gp120 envelope protein with the CCR5 co-receptor.[1] In cell-based assays, **DAPTA** is expected to modulate signaling pathways downstream of CCR5.

Q2: What are off-target effects and why are they a concern with **DAPTA**?

Off-target effects occur when a compound interacts with proteins other than its intended target, leading to unintended biological consequences.[2] While **DAPTA** is reported to be selective for CCR5, like any small molecule, it has the potential to bind to other proteins, which can lead to misinterpretation of experimental results.[1] Identifying and controlling for these effects is crucial for validating that the observed cellular phenotype is a direct result of CCR5 inhibition.

Q3: I'm observing a cellular phenotype with **DAPTA** treatment that doesn't seem to be related to CCR5 signaling. What should I do?

This could indicate an off-target effect. A systematic approach is necessary to investigate this possibility. We recommend a tiered approach, starting with validating on-target engagement and then moving to broader off-target screening methodologies. The following troubleshooting guides provide detailed steps.

Troubleshooting Guide: Investigating Potential Off-Target Effects of **DAPTA**

This guide provides a step-by-step approach to help you determine if your observed cellular phenotype is a result of on-target CCR5 antagonism or a potential off-target effect of **DAPTA**.

Tier 1: Confirming On-Target Engagement

Before investigating off-targets, it's essential to confirm that **DAPTA** is engaging with its intended target, CCR5, in your cellular system.

1.1. Assess CCR5 Expression:

- Question: Are you certain your cell line expresses CCR5 at the protein level?
- Action: Verify CCR5 expression using techniques like Western Blot, flow cytometry, or immunofluorescence. If CCR5 levels are low or absent, any observed effect of **DAPTA** is likely off-target.

1.2. Perform a Dose-Response Experiment:

- Question: Is the observed phenotype dependent on the concentration of **DAPTA**?
- Action: Treat your cells with a range of **DAPTA** concentrations. An on-target effect should exhibit a sigmoidal dose-response curve that correlates with the known binding affinity of **DAPTA** for CCR5.

1.3. Use a Structurally Unrelated CCR5 Antagonist:

- Question: Does another CCR5 antagonist with a different chemical structure produce the same phenotype?
- Action: Treat your cells with a different, well-characterized CCR5 antagonist (e.g., Maraviroc).[3] If both compounds elicit the same biological response, it strengthens the evidence for an on-target effect.

1.4. Genetic Knockdown/Knockout of CCR5:

- Question: Does reducing or eliminating CCR5 expression abrogate the effect of **DAPTA**?
- Action: Use siRNA, shRNA, or CRISPR/Cas9 to knockdown or knockout the CCR5 gene in your cell line. If the **DAPTA**-induced phenotype is diminished or absent in these modified cells compared to wild-type cells, it strongly suggests an on-target mechanism.

Tier 2: Experimental Approaches to Identify Off-Target Interactions

If the results from Tier 1 are inconclusive or suggest an off-target effect, the following experimental strategies can help identify potential off-target proteins.

2.1. Cellular Thermal Shift Assay (CETSA):

- Principle: CETSA is a powerful method to assess target engagement in intact cells.[4][5][6][7][8] Ligand binding stabilizes the target protein, leading to a higher melting temperature. This can be used to confirm on-target binding and to identify novel off-target interactors.
- Experimental Workflow:
 - Treat cells with **DAPTA** or a vehicle control.
 - Heat the cell lysates to a range of temperatures.
 - Separate soluble proteins from aggregated, denatured proteins by centrifugation.
 - Analyze the soluble fraction for the presence of CCR5 (to confirm on-target engagement) and other proteins (to identify off-targets) using Western Blot or mass spectrometry (MS-

CETSA).[6][8]

2.2. Chemical Proteomics Approaches:

- Principle: These methods use chemical probes to pull down interacting proteins from cell lysates.
- Kinobeads/Affinity Chromatography: While primarily used for kinase inhibitors, a similar approach can be adapted for other classes of compounds if **DAPTA** is immobilized on a solid support.[9][10][11][12]
 - Experimental Workflow:
 - Immobilize **DAPTA** on beads to create an affinity matrix.
 - Incubate the beads with cell lysate.
 - Wash away non-specifically bound proteins.
 - Elute the specifically bound proteins and identify them using mass spectrometry.

2.3. Broad Selectivity Screening:

- Principle: Screen **DAPTA** against a large panel of purified proteins to identify potential off-target interactions in a cell-free system.
- Action: Submit **DAPTA** to a commercial service that offers broad panel screening (e.g., kinase panels, GPCR panels).[13][14][15] While this approach doesn't account for the cellular environment, it can provide valuable initial leads on potential off-targets.

Data Presentation: Summary of Key Experimental Parameters

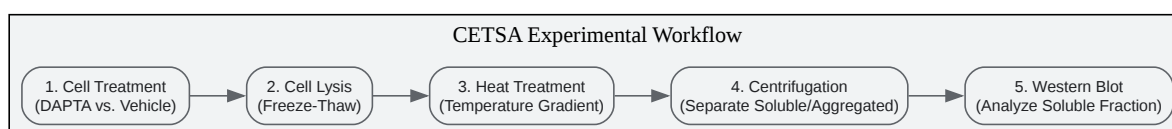
Technique	Principle	Output	Pros	Cons	Relevant Citations
Dose-Response	Titration of compound concentration to observe a biological effect.	EC50/IC50 values.	Simple, quantitative.	Does not confirm direct target binding.	[16]
Genetic Knockdown/Out	Reduction or elimination of the target protein.	Alteration of the compound-induced phenotype.	High specificity for on-target validation.	Can be technically challenging and time-consuming.	[17] [18]
CETSA	Ligand-induced thermal stabilization of the target protein.	Thermal shift of the target protein.	In-cell, label-free target engagement.	Can be low-throughput (Western Blot) or require specialized equipment (MS-CETSA).	[4] [5] [6] [7] [8]
Chemical Proteomics	Affinity-based pulldown of interacting proteins.	Identification of bound proteins by mass spectrometry.	Unbiased identification of potential off-targets.	Requires chemical modification of the compound, which may alter its binding properties.	[9] [10] [11] [12] [19]

Selectivity Panels	Screening against a large panel of purified proteins.	Binding affinities or inhibitory concentration s for a wide range of proteins.	Broad, unbiased screening.	In vitro, may not reflect the cellular context.	[13] [14] [15]

Experimental Protocols & Visualizations

Protocol 1: Cellular Thermal Shift Assay (CETSA) with Western Blot Readout

- Cell Culture and Treatment: Plate cells and grow to 70-80% confluency. Treat cells with the desired concentration of **DAPTA** or vehicle control for 1 hour at 37°C.
- Harvesting and Lysis: Harvest cells by trypsinization, wash with PBS, and resuspend in PBS supplemented with protease inhibitors. Lyse the cells by three cycles of freeze-thawing.
- Heat Treatment: Aliquot the cell lysate into PCR tubes. Heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.
- Separation of Soluble and Aggregated Proteins: Centrifuge the heated lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.
- Western Blot Analysis: Collect the supernatant (soluble fraction) and analyze the protein levels of CCR5 (and any suspected off-targets) by Western Blot. An increase in the amount of soluble protein at higher temperatures in the **DAPTA**-treated samples compared to the control indicates target engagement.

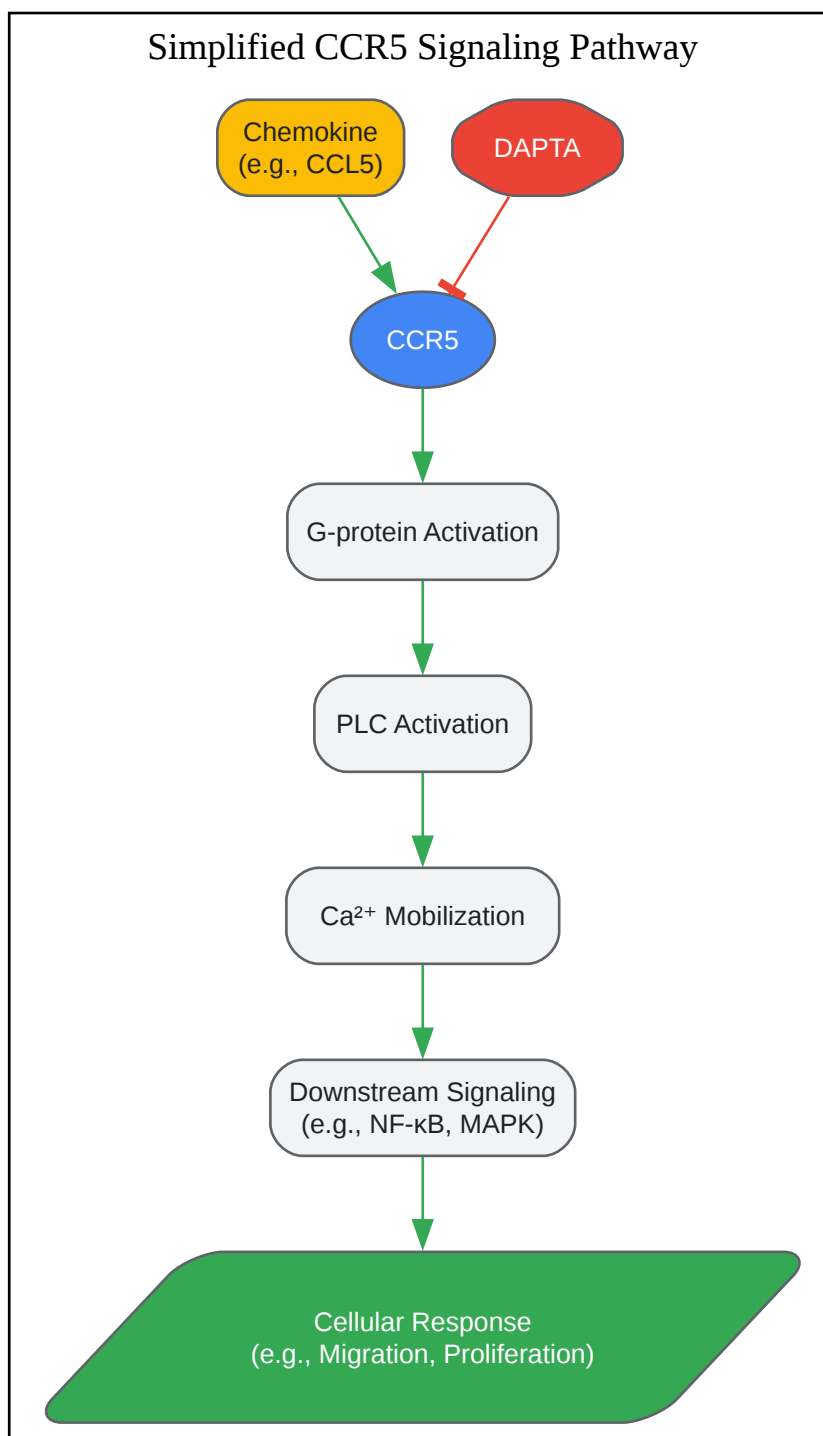


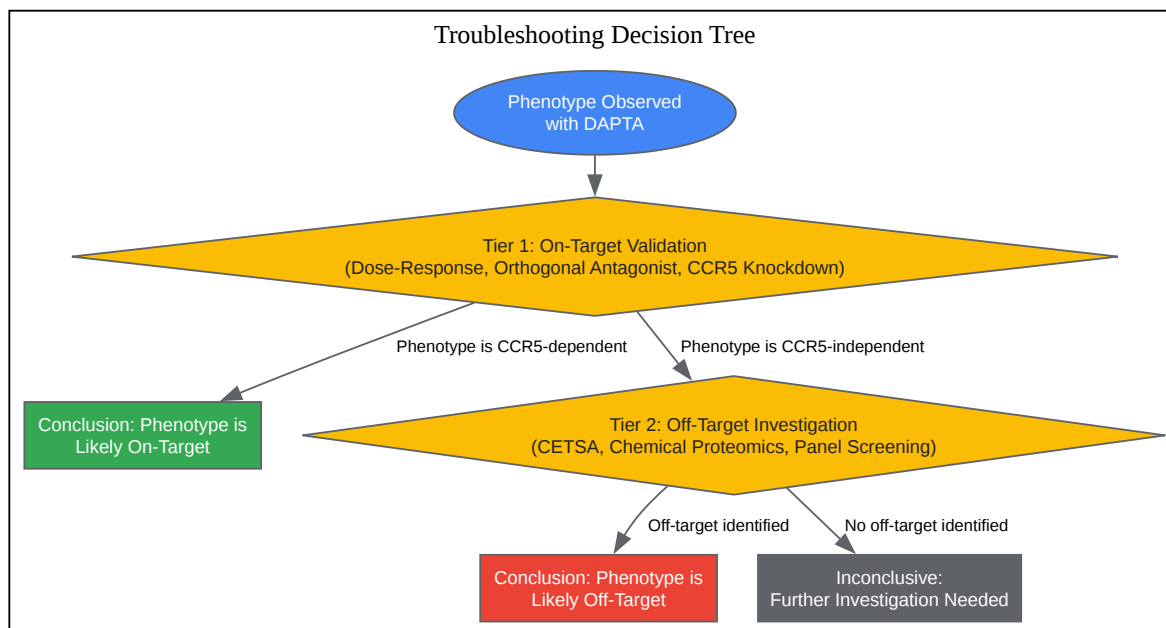
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CETSA Experimental Workflow Diagram

Signaling Pathway: Simplified CCR5 Downstream Signaling

DAPTA, as a CCR5 antagonist, is expected to inhibit the downstream signaling cascades initiated by the binding of natural chemokines (e.g., CCL3, CCL4, CCL5) to CCR5. This includes the inhibition of G-protein activation, calcium mobilization, and subsequent downstream pathways like the NF- κ B and MAPK pathways.





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